5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4N3/c9-7(10)4-3-5(8(11)12)15-6(14-4)1-2-13-15/h1-3,7-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYLMIJDFWJOBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=C(C=C(N2N=C1)C(F)F)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds containing difluoromethyl groups. The reaction conditions can vary, but common solvents include acetic acid and trifluoroacetic acid. For instance, the condensation of ethyl 5-amino-1H-pyrazole-4-carboxylate with 1,1,5,5-tetrafluoropentane-2,4-dione in acetic acid yields the desired compound . Industrial production methods may involve similar synthetic routes but optimized for larger scale production and higher yields.
Chemical Reactions Analysis
5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The difluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Cyclization Reactions: The pyrazolo[1,5-a]pyrimidine core can undergo further cyclization reactions to form more complex structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of pyrazolo[1,5-a]pyrimidine derivatives. A series of bis(pyrazolo[1,5-a]pyrimidines) were synthesized and evaluated for their antibacterial efficacy against various bacterial strains. The compounds exhibited a wide spectrum of activity with minimum inhibitory concentrations (MIC) as low as 2.5 μM and minimum bactericidal concentrations (MBC) reaching 5.1 μM. Notably, the compounds linked via propane and butane spacers demonstrated the most potent activity, indicating the structural modifications significantly influence their biological properties .
Estrogen Receptor Modulation
The pyrazolo[1,5-a]pyrimidine scaffold has been explored for its ability to act as selective estrogen receptor (ER) ligands. Research indicates that certain derivatives can selectively modulate ERbeta while being passive on ERalpha. This selectivity presents opportunities for developing new therapeutic agents aimed at conditions influenced by estrogen signaling, such as hormone-dependent cancers .
Anticancer Properties
The anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives has garnered attention in recent years. These compounds have been shown to inhibit various enzymes involved in cancer progression. For instance, some derivatives exhibit promising activity against specific cancer cell lines by targeting key signaling pathways involved in tumor growth and metastasis. The structural versatility of this scaffold allows for the design of novel anticancer agents with improved efficacy and reduced toxicity .
Optical Applications
Beyond biological activities, pyrazolo[1,5-a]pyrimidines have been identified as potential fluorophores due to their favorable photophysical properties. These compounds can serve as lipid droplet biomarkers in cellular imaging studies, distinguishing between cancerous and normal cells. The ability to modify the electronic properties through substitution at various positions enhances their utility in optical applications, making them suitable candidates for further exploration in material sciences .
Summary Table of Applications
Mechanism of Action
The mechanism by which 5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The presence of difluoromethyl groups enhances the compound’s metabolic stability, lipophilicity, and binding affinity to receptors . These properties contribute to its biological activity and potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazolo[1,5-a]pyrimidine Derivatives
The pharmacological profile of 5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine can be contextualized by comparing it to other derivatives with substitutions at key positions (C2, C5, C6, and C7). Below is a detailed analysis:
Key Structural and Functional Insights
Fluorinated Substituents :
- The difluoromethyl groups in the target compound enhance PI3Kδ binding through hydrophobic interactions and electron-withdrawing effects, improving selectivity . In contrast, trifluoromethyl groups in PHTPP increase ERβ binding via steric and electronic effects, enabling subtype-specific antagonism .
- Chloro or bromo substitutions at C3 (e.g., 3-chloro-5,7-dimethyl derivatives) confer anxiolytic activity without CNS depressant side effects, highlighting the role of halogen electronegativity in modulating GABAergic pathways .
Methyl Substitutions: 5,7-Dimethyl derivatives exhibit anxiolytic efficacy comparable to benzodiazepines but lack their adverse interactions with ethanol or barbiturates . 6,7-Dimethyl variants (e.g., compound 10f) show COX-2 selectivity, likely due to optimal steric fit within the enzyme’s hydrophobic pocket .
Selectivity and SAR Trends
- C5 and C7 Positions : Substitutions at these positions critically influence target engagement. For example:
- C2 Position : Modifications here (e.g., benzimidazole in compound 6) enhance potency but have minimal impact on selectivity, suggesting this region tolerates structural diversity .
Biological Activity
5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. The incorporation of difluoromethyl groups enhances the compound's biological properties, making it a promising candidate for drug development.
Chemical Structure and Properties
The chemical structure of this compound features two difluoromethyl groups attached to the pyrazolo[1,5-a]pyrimidine core. This unique substitution pattern contributes to its enhanced metabolic stability and binding affinity to various biological targets.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antitumor Activity : Compounds within this class have shown promising results against various cancer cell lines. For instance, derivatives have been identified as potent inhibitors of FLT3-ITD mutations common in acute myeloid leukemia (AML), with some compounds demonstrating IC50 values as low as 0.4 nM .
- Antiviral Activity : Certain derivatives have been reported to possess antiviral properties against viruses such as respiratory syncytial virus (RSV) and hepatitis C .
- Enzymatic Inhibition : The compound has been explored for its potential as an inhibitor of key enzymes involved in cancer progression and inflammation .
The mechanism by which this compound exerts its biological effects typically involves interaction with specific enzymes or receptors. The difluoromethyl groups enhance binding affinity and metabolic stability, allowing for more effective inhibition of target pathways.
Case Studies
Several studies have highlighted the efficacy of this compound derivatives:
- FLT3 Inhibition in AML : A study focused on the development of pyrazolo[1,5-a]pyrimidine derivatives as FLT3 inhibitors showed that compounds 17 and 19 inhibited FLT3-ITD mutations with IC50 values of 0.4 nM. These compounds also effectively inhibited downstream signaling pathways in AML cells .
- Anticancer Activity : Research demonstrated that certain derivatives exhibited better growth inhibition than standard chemotherapeutics like 5-Fluorouracil (5-FU), with selectivity indices indicating reduced toxicity compared to traditional treatments .
Comparative Analysis
The biological activity of this compound can be compared to other related compounds:
| Compound | Biological Activity | IC50 Values | Notes |
|---|---|---|---|
| This compound | Antitumor, antiviral | 0.4 nM (FLT3-ITD) | Potent inhibitor |
| 7-Difluoromethylpyrazolo[1,5-a]pyrimidine | Antitumor | Varies | Similar structure |
| Ethyl 7-difluoromethyl-5-phenylpyrazolo[1,5-a]pyrimidine | Antimicrobial | Varies | Additional functional groups |
Q & A
Q. What are the common synthetic routes for preparing 5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives?
The synthesis typically involves cyclocondensation of 3-aminopyrazoles with β-dicarbonyl compounds or 1,3-bis-electrophiles. For example, reacting NH-3-aminopyrazoles with alkoxymethylene-β-dicarbonyl compounds under catalytic conditions yields pyrazolo[1,5-a]pyrimidines with regioselectivity. This method allows structural modifications at peripheral positions during ring construction and subsequent functionalization steps . One-pot strategies using novel catalysts (e.g., Scheme 1 in ) have also been reported to improve efficiency and regioselectivity .
Q. How are pyrazolo[1,5-a]pyrimidine derivatives typically characterized in academic research?
Characterization relies on:
- NMR spectroscopy : To confirm regiochemistry and substitution patterns (e.g., distinguishing between 5- and 7-substituted isomers using proton coupling in pyrimidine rings) .
- HPLC and mass spectrometry : For purity assessment and molecular weight confirmation .
- X-ray crystallography : Resolves ambiguities in regiochemistry for crystalline derivatives .
- Elemental analysis : Validates stoichiometry, particularly for novel derivatives .
Advanced Research Questions
Q. What strategies exist for regioselective functionalization at position 7 of pyrazolo[1,5-a]pyrimidines?
Position 7 is highly reactive due to electron-deficient pyrimidine rings. Key methods include:
- Palladium-catalyzed cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids enable C–H arylation at position 7 .
- Nucleophilic substitution : Electron-withdrawing groups (e.g., trifluoromethyl) at position 2 enhance reactivity for amination or alkylation at position 7 .
- Cyclocondensation with pre-functionalized intermediates : Using β-enaminones or β-ketonitriles introduces substituents during core synthesis . Challenges include competing reactions at position 5; optimized reaction conditions (e.g., solvent polarity, temperature) are critical .
Q. How can computational methods aid in designing pyrazolo[1,5-a]pyrimidine derivatives with specific photophysical properties?
Density functional theory (DFT) predicts absorption/emission behaviors by analyzing electron-donating/withdrawing substituents. For example:
- EDGs (e.g., –OCH₃) at position 7 increase molar absorptivity (ε) and fluorescence quantum yield (ϕF) by stabilizing excited states .
- Substituent effects on HOMO-LUMO gaps correlate with experimental λmax values (Table 1).
| Substituent (Position 7) | ε (M⁻¹ cm⁻¹) | ϕF | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| –H | 3,320 | 0.01 | 4.2 |
| –OCH₃ | 20,593 | 0.97 | 3.5 |
| Data from . |
Q. How can researchers resolve contradictions in biological activity data across studies of pyrazolo[1,5-a]pyrimidines?
Discrepancies often arise from:
- Structural variations : Minor substituent changes (e.g., trifluoromethyl vs. methyl) drastically alter enzyme inhibition profiles. For example, trifluoromethyl groups enhance AMPK inhibition .
- Assay conditions : Antifungal activity against Phytophthora spp. varies with media pH and incubation time . Mitigation strategies:
- Standardized bioassays : Use identical cell lines or pathogen strains for cross-study comparisons.
- SAR studies : Systematically correlate substituent effects with activity (e.g., logP vs. cytotoxicity) .
Methodological Considerations
Q. What safety protocols are essential when handling this compound derivatives?
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HF in fluorinated derivatives) .
- Waste disposal : Segregate halogenated waste for professional treatment to prevent environmental contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
